2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential in the treatment of cancer, particularly in combination with other immunotherapies.
Mechanism of Action
2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide works by blocking the adenosine A2A receptor, which is known to be involved in suppressing the immune response. By blocking this receptor, this compound can enhance the anti-tumor immune response and promote tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include increased T cell activation, enhanced cytokine production, and decreased regulatory T cell function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide in lab experiments is that it has been extensively studied in preclinical models of cancer, and has shown promising results. However, one limitation is that it is a small molecule inhibitor, and may not be suitable for all types of cancer.
Future Directions
There are a number of future directions for research involving 2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide. One potential area of research is in combination with other immunotherapies, such as checkpoint inhibitors. Another area of research is in identifying biomarkers that can predict response to this compound. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in clinical trials.
Synthesis Methods
2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction of 2-chlorobenzonitrile with cyclopropylamine to form 2-(2-chlorophenyl)cyclopropylamine. This compound is then reacted with 3-(chloromethyl)imidazo[1,2-a]pyridine to form this compound.
Scientific Research Applications
2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the anti-tumor immune response. It has also been shown to have potential in combination with other immunotherapies, such as checkpoint inhibitors.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-17-6-2-1-5-14(17)11-19(24)23(15-8-9-15)13-16-12-21-18-7-3-4-10-22(16)18/h1-7,10,12,15H,8-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHKFQHQRWOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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